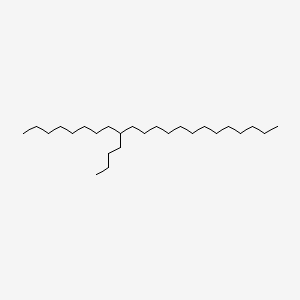
Docosane, 9-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosane, 9-butyl-: is a hydrocarbon compound with the molecular formula C26H54 . It is a member of the alkane family, specifically a long-chain alkane with a butyl group attached to the ninth carbon atom of the docosane chain. This compound is known for its high molecular weight and is often used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Docosane, 9-butyl- typically involves the alkylation of docosane with butyl halides under specific reaction conditions. The process may include the use of catalysts such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of Docosane, 9-butyl- can be achieved through large-scale alkylation processes. These processes often involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: Docosane, 9-butyl- undergoes various chemical reactions, including:
Reduction: This reaction typically involves the addition of hydrogen to reduce double or triple bonds.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., AlCl3) as catalysts.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
Docosane, 9-butyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of long-chain alkanes and their properties.
Biology: Investigated for its potential role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other industrial products.
Mechanism of Action
The mechanism of action of Docosane, 9-butyl- primarily involves its interaction with other molecules through van der Waals forces. Its long hydrocarbon chain allows it to interact with lipid bilayers and other hydrophobic environments, making it useful in various applications. The molecular targets and pathways involved are largely dependent on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Docosane: A straight-chain alkane with the molecular formula C22H46.
Nonacosane: A long-chain alkane with the molecular formula C29H60.
Tetracosane: A long-chain alkane with the molecular formula C24H50.
Uniqueness: Docosane, 9-butyl- is unique due to the presence of the butyl group attached to the ninth carbon atom, which imparts distinct physical and chemical properties compared to other long-chain alkanes. This structural modification can influence its melting point, boiling point, and solubility, making it suitable for specific applications where other alkanes may not be as effective .
Properties
CAS No. |
55282-14-9 |
|---|---|
Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
9-butyldocosane |
InChI |
InChI=1S/C26H54/c1-4-7-10-12-14-15-16-17-18-20-22-25-26(23-9-6-3)24-21-19-13-11-8-5-2/h26H,4-25H2,1-3H3 |
InChI Key |
OIHDCDZZRDGEIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















